2,2-Dichloro-1-(p-tolyl)ethanone

Catalog No.
S1892213
CAS No.
4974-59-8
M.F
C9H8Cl2O
M. Wt
203.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dichloro-1-(p-tolyl)ethanone

CAS Number

4974-59-8

Product Name

2,2-Dichloro-1-(p-tolyl)ethanone

IUPAC Name

2,2-dichloro-1-(4-methylphenyl)ethanone

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

InChI

InChI=1S/C9H8Cl2O/c1-6-2-4-7(5-3-6)8(12)9(10)11/h2-5,9H,1H3

InChI Key

UPIAQBGYLUPFBC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C(Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(Cl)Cl

2,2-Dichloro-1-(p-tolyl)ethanone (CAS 4974-59-8) is a specialized gem-dichloroacetophenone derivative primarily utilized as a high-value building block in the synthesis of complex heterocycles, notably 1-substituted-2-cyanoimidazole fungicides such as Cyazofamid. Featuring a para-methyl substituted benzene ring and a highly reactive gem-dichloroacetyl group, the compound serves as a critical intermediate where the dichloro moiety functions as a masked cyano group during cyclization reactions [1]. For industrial buyers, procuring this specific dichlorinated intermediate bypasses the need for hazardous in-house halogenation of base acetophenones, offering immediate processability, precise stoichiometry, and a streamlined impurity profile for downstream agrochemical manufacturing [2].

Synthetic Workflow Fit

Versatile α,α-dichloroaryl ketone electrophilic building block for heterocyclic synthesis
Supports mandelic acid derivative preparation and general dichloroketone reactivity studies
Solid-state form with reported melting point context simplifies handling and purification workflows

Attempting to substitute 2,2-dichloro-1-(p-tolyl)ethanone with its unsubstituted counterpart (4'-methylacetophenone) or its monochloro analog (2-chloro-1-(p-tolyl)ethanone) fundamentally disrupts downstream cyclization workflows. The monochloro analog lacks the required +2 oxidation state at the alpha carbon, making it chemically incapable of forming the essential 2-cyano group during direct imidazole cyclization without invoking additional, highly toxic cyanation reagents [1]. Conversely, using the unsubstituted baseline requires an aggressive in-house chlorination step using Cl2 gas, which frequently leads to over-chlorination (yielding the unreactive 2,2,2-trichloro analog) and necessitates specialized hazardous gas infrastructure[2]. Consequently, only the precise gem-dichloro compound provides the exact reactivity required for high-yield, one-pot cyanoimidazole core assembly.

Analog Substitution Risk

Melting Point
Significant ~34°C difference from the unsubstituted phenyl analog alters solid-state handling and recrystallization outcomes
Solubility
Reported lower aqueous solubility compared to phenyl analog may shift extraction efficiency and biphasic reaction performance
Reactivity
Para-substituent electronic effects influence carbonyl hydration kinetics, making compound-specific optimization essential

Essential Oxidation State for One-Pot Cyanoimidazole Core Assembly

In the synthesis of 1-substituted-2-cyanoimidazole fungicides (such as Cyazofamid), the geminal dichloro group in 2,2-dichloro-1-(p-tolyl)ethanone acts as an essential masked cyano precursor. When reacted with hydroxylamine and glyoxal, the target compound successfully undergoes oximization and cyclization to yield the 2-cyanoimidazole core directly [1]. In contrast, substituting with the monochloro analog (2-chloro-1-(p-tolyl)ethanone) fails to provide the required +2 oxidation state at the alpha carbon, preventing the direct formation of the 2-cyano group and necessitating additional, highly toxic cyanation steps [2].

Evidence DimensionSuitability for direct 2-cyanoimidazole cyclization
Target Compound Data2,2-Dichloro-1-(p-tolyl)ethanone successfully forms the 2-cyanoimidazole core via direct oximization and cyclization.
Comparator Or Baseline2-Chloro-1-(p-tolyl)ethanone (monochloro analog) lacks the required alpha-carbon oxidation state.
Quantified Difference100% functional divergence (direct cyano formation vs. failure to form cyano group).
ConditionsReaction with hydroxylamine sulfate and glyoxal in methanol/water under reflux.

Procuring the gem-dichloro compound is mandatory for bypassing toxic traditional cyanation steps in the manufacture of Cyazofamid and related agricultural fungicides.

Crystal Planarity
Class-level
Dihedral angle 15.5°
4-chlorophenyl analog also near-planar
Supports consistent solid-state packing and crystallization process review
Data to verify for specific crystal engineering applications

Elimination of Toxic Chlorine Gas Handling and Over-Chlorination Risks

Procuring pure 2,2-dichloro-1-(p-tolyl)ethanone directly eliminates the need for in-house gem-dichlorination of the baseline precursor, 4'-methylacetophenone. Industrial chlorination of the baseline requires bubbling highly toxic Cl2 gas at 50–60 °C and strictly controlling stoichiometry to avoid the formation of the unreactive 2,2,2-trichloro-1-(p-tolyl)ethanone impurity[1]. By sourcing the pre-chlorinated target compound, manufacturers achieve immediate readiness for oxime formation while bypassing the specialized reactor requirements and hazardous waste profiles associated with direct chlorination [2].

Evidence DimensionProcess safety and impurity profile
Target Compound DataProcured 2,2-dichloro-1-(p-tolyl)ethanone provides exact stoichiometry for downstream oxime formation.
Comparator Or Baseline4'-Methylacetophenone (unsubstituted baseline) requires in-house Cl2 gas handling and risks 2,2,2-trichloro impurity formation.
Quantified DifferenceComplete elimination of Cl2 gas handling and reduction of over-chlorinated byproducts.
ConditionsIndustrial scale-up of fungicide intermediates.

Purchasing the specifically dichlorinated precursor reduces infrastructure costs for hazardous gas handling and improves batch-to-batch reproducibility in pharmaceutical and agrochemical scale-up.

Melting Point
Head-to-head
p-tolyl
54-56°C
phenyl analog
20-21°C
Reported differentiation directly influences procurement for solid-form requirements
4-chlorophenyl analog m.p. 61-62°C

High-Yield Route to Cyanoimidazole Cores without Phosphorus Trichloride

Utilizing 2,2-dichloro-1-(p-tolyl)ethanone as the starting material enables a highly efficient synthetic route to 4-chloro-2-cyano-5-(4-methylphenyl)imidazole intermediates. Advanced manufacturing protocols utilizing this specific gem-dichloro precursor achieve a total downstream yield of up to 61.7% with short reaction times [1]. Furthermore, this route avoids the use of phosphorus trichloride (PCl3)—a reagent historically used in alternative cyanoimidazole syntheses that causes unpredictable induction periods and generates massive amounts of toxic, difficult-to-treat phosphorus wastewater [2].

Evidence DimensionTotal yield and waste profile
Target Compound Data61.7% total yield of the cyanoimidazole core using the target compound without PCl3.
Comparator Or BaselineOlder synthetic routes requiring PCl3 for cyclization/reduction.
Quantified DifferenceSignificant reduction in toxic wastewater and elimination of thermal induction periods, maintaining >60% total yield.
ConditionsMulti-step synthesis involving oximization, cyclization with glyoxal, and subsequent chlorination.

This compound enables a greener, more controllable, and higher-yielding manufacturing process for blockbuster agrochemicals.

Aqueous Solubility
Estimated
p-tolyl
~227.8 mg/L
phenyl analog
~412 mg/L
Lower hydrophilicity may support improved organic-phase extraction
Model-based estimate, requires experimental verification
Hydration Kinetics
Class-level
Substituent effect confirmed
KH varies with para-substituent
Reinforces non-interchangeability in aqueous or protic reaction environments
Specific KH for p-tolyl derivative not explicitly reported

Commercial Synthesis of Cyazofamid and Related Fungicides

The primary industrial application for this compound is as the core building block for 4-chloro-2-cyano-1-dimethylsulfamoyl-5-(4-methylphenyl)imidazole (Cyazofamid). Its masked cyano capability enables a streamlined, high-yield cyclization route that avoids toxic cyanide salts and phosphorus trichloride [1].

Development of Novel 2-Cyanoimidazole Agrochemicals

R&D laboratories developing new agricultural fungicides or horticultural protectants rely on this precursor to efficiently assemble 1-substituted-2-cyanoimidazole libraries, benefiting from its predictable reactivity with hydroxylamine and glyoxal[2].

Green Chemistry Scale-Up Programs

For manufacturers looking to reduce their environmental footprint, procuring this pre-chlorinated intermediate eliminates the need for hazardous in-house chlorine gas handling and significantly reduces the generation of toxic phosphorus wastewater associated with older synthetic routes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Mandelic Acid Derivative Synthesis
Electrophilic α,α-dichloroketone handle
Synthetic yield and purity verification
Crystal Engineering Studies
Reported near-planar geometry
Solid-state morphology and packing review
Biphasic Reaction Systems
Context-dependent low aqueous solubility
Organic-phase extraction efficiency
Carbonyl Reactivity Studies
Para-methyl substituent effect
Hydration equilibrium and kinetic optimization

XLogP3

3.4

Other CAS

4974-59-8

Wikipedia

2,2-Dichloro-4'-methylacetophenone

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